molecular formula C11H20N2O3 B2443753 (s)-Prolylglycine t-butyl ester CAS No. 71666-99-4

(s)-Prolylglycine t-butyl ester

Cat. No. B2443753
CAS RN: 71666-99-4
M. Wt: 228.292
InChI Key: RPGYVPMLUWIUPP-QMMMGPOBSA-N
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Description

“(s)-Prolylglycine t-butyl ester” is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry . They are used in a variety of organic compounds .


Synthesis Analysis

Tertiary butyl esters can be synthesized using flow microreactor systems . This method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of “(s)-Prolylglycine t-butyl ester” is likely to be similar to other tertiary butyl esters. In common names, this configuration is called t-butyl or tert-butyl .


Chemical Reactions Analysis

Esters, including tertiary butyl esters, are neutral compounds . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The ester is heated with a large excess of water containing a strong-acid catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(s)-Prolylglycine t-butyl ester” would be similar to other tertiary butyl esters. For instance, tert-butyl alcohol, the simplest tertiary alcohol, is a colorless solid, which melts near room temperature and has a camphor-like odor .

Scientific Research Applications

Cleavage of the Proline Ring

One of the early studies on amino-acid esters, including proline t-butyl ester, demonstrated their interaction with sodium in liquid ammonia solutions. This reaction resulted in the cleavage of the proline ring, highlighting a potential application in chemical synthesis processes (Ramachandran, 1965).

Synthesis of α-Amino Acids

A significant application of prolylglycine t-butyl ester is in the synthesis of α-amino acids. A study demonstrated the use of a solid-supported glycineimine t-butyl ester in the phase-transfer catalytic alkylation process, producing high yields of N-benzoyl-α-amino acid tert-butyl esters (Park et al., 2005).

Asymmetric Synthesis in Antibiotics

(S)-Prolylglycine t-butyl ester has been employed in the asymmetric synthesis of D-phenylglycine, a crucial component of penicillin and cephalosporin antibiotics. This process involves the hydrocyanation of Schiff bases prepared from benzaldehyde and L-amino acid t-butyl esters (YamadaShun-ichi & HashimotoShun-ichi, 1976).

Organocatalysis in Asymmetric Aldol Reactions

Prolylglycine t-butyl ester, as a part of dipeptides, has been synthesized and tested for organocatalytic properties in the asymmetric aldol reaction. This application illustrates the role of prolylglycine derivatives in facilitating chemical reactions with high selectivity (Triandafillidi et al., 2015).

In Peptide Synthesis

(S)-Prolylglycine t-butyl ester is also integral in peptide synthesis, as seen in the creation of specific polypeptides for studying antigenicity. The ester forms part of a sequence in the synthesized polypeptides, indicating its utility in creating targeted molecular structures (Johnson & Trask, 1970).

Substrate for Protocollagen-Proline Hydroxylase

In biochemical research, polymers of prolylglycine have been identified as substrates for protocollagen-proline hydroxylase. This enzyme plays a role in the hydroxylation of collagen, with prolylglycine derivatives serving as model compounds for study (Kikuchi, Fujimoto, & Tamiya, 1969).

Glycopeptide Synthesis

The t-butyl ester derivative of prolylglycine has been used in the solid-phase synthesis of glycopeptide oligomers. This highlights its role in the synthesis of complex biomolecules, particularly those with potential applications in biomedicine (Nakahara et al., 2000).

Peptide Polymerization

(S)-Prolylglycine t-butyl ester plays a role in the synthesis and polymerization of peptides containing lysine and glutamic-acid residues. This process is important in the creation of specific peptide structures for various biochemical applications (Rydon, Smithers, & Moore, 1966).

Mechanism of Action

The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction, and thus the TFA is catalytic (i.e., not consumed in the reaction) .

Safety and Hazards

Tert-butyl esters, including “(s)-Prolylglycine t-butyl ester”, can be hazardous. They are classified as flammable liquids . They can cause skin irritation and may cause an allergic skin reaction . They are also toxic if inhaled and may cause respiratory irritation .

Future Directions

Tertiary butyl esters, including “(s)-Prolylglycine t-butyl ester”, have large applications in synthetic organic chemistry . They are used in a variety of organic compounds . Future research could focus on developing more efficient, versatile, and sustainable methods for synthesizing these compounds .

properties

IUPAC Name

tert-butyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-10(15)8-5-4-6-12-8/h8,12H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGYVPMLUWIUPP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CNC(=O)[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Prolylglycine t-butyl ester

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